N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18165227
InChI: InChI=1S/C20H25N3O.ClH/c21-14-20(15-6-2-1-3-7-15)12-16(13-20)22-19(24)17-9-11-23-10-5-4-8-18(17)23;/h1-3,6-7,9,11,16H,4-5,8,10,12-14,21H2,(H,22,24);1H
SMILES:
Molecular Formula: C20H26ClN3O
Molecular Weight: 359.9 g/mol

N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride

CAS No.:

Cat. No.: VC18165227

Molecular Formula: C20H26ClN3O

Molecular Weight: 359.9 g/mol

* For research use only. Not for human or veterinary use.

N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride -

Specification

Molecular Formula C20H26ClN3O
Molecular Weight 359.9 g/mol
IUPAC Name N-[3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride
Standard InChI InChI=1S/C20H25N3O.ClH/c21-14-20(15-6-2-1-3-7-15)12-16(13-20)22-19(24)17-9-11-23-10-5-4-8-18(17)23;/h1-3,6-7,9,11,16H,4-5,8,10,12-14,21H2,(H,22,24);1H
Standard InChI Key AQHHQPPMSGLMBD-UHFFFAOYSA-N
Canonical SMILES C1CCN2C=CC(=C2C1)C(=O)NC3CC(C3)(CN)C4=CC=CC=C4.Cl

Introduction

N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride is a complex organic compound that has garnered significant attention in scientific communities due to its unique structural features and potential applications. This compound incorporates a cyclobutyl ring, an indolizine moiety, and an aminomethyl group, making it a subject of interest in fields such as chemistry, biology, and pharmacology.

Synthesis

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. Key steps include:

  • Formation of the Cyclobutyl Ring: This involves a cyclization reaction.

  • Introduction of the Aminomethyl Group: Achieved through reductive amination.

  • Construction of the Indolizine Ring: Involves a cyclization reaction with appropriate precursors.

  • Coupling of Moieties: Combining the cyclobutyl and indolizine moieties to form the final compound.

  • Conversion to Hydrochloride Salt: Treatment with hydrochloric acid to form the hydrochloride salt.

Biological Activities

N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride is under investigation for its potential biological activities. Its unique structure may confer specific interactions with biological targets, such as receptors and enzymes, which are crucial for understanding its pharmacodynamics and potential therapeutic applications.

Interaction Studies

Interaction studies focus on the compound's binding affinity to various receptors and enzymes. These interactions are vital for elucidating its pharmacological effects and potential side effects. Ongoing research aims to clarify the specific molecular targets and pathways influenced by this compound.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride. A comparison of these compounds highlights their unique features:

Compound NameMolecular FormulaUnique Features
N-[3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamideC20H26N2OLacks hydrochloride salt formation
N-[3-(aminomethyl)-3-phenylcyclobutyl]-5,6-dihydroindolizineC19H25N2OReduced saturation in the indolizine ring
2-nitro-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]benzene-1-sulfonamideC17H19N3O4SContains a nitro group and sulfonamide functionality

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